
N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(tert-butyl)-3-methoxy-2-methyl-n’-(3-methylbenzoyl)benzohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is often used as an intermediate in the synthesis of various insecticidal and pesticidal formulations . Its structure includes a tert-butyl group, a methoxy group, and a methylbenzoyl group, which contribute to its distinct reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(tert-butyl)-3-methoxy-2-methyl-n’-(3-methylbenzoyl)benzohydrazide typically involves the reaction of 3-methoxy-2-methylbenzoic acid with tert-butylhydrazine in the presence of a coupling agent . The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(tert-butyl)-3-methoxy-2-methyl-n’-(3-methylbenzoyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methylbenzoyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzohydrazides.
Wissenschaftliche Forschungsanwendungen
N’-(tert-butyl)-3-methoxy-2-methyl-n’-(3-methylbenzoyl)benzohydrazide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N’-(tert-butyl)-3-methoxy-2-methyl-n’-(3-methylbenzoyl)benzohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes in insects, leading to their death. The exact molecular pathways and targets are still under investigation, but it is believed to interfere with the normal functioning of the insect’s nervous system .
Vergleich Mit ähnlichen Verbindungen
N’-(tert-butyl)-3-methoxy-2-methyl-n’-(3-methylbenzoyl)benzohydrazide can be compared with other similar compounds such as:
N’-tert-butyl-N’-substitutedbenzoyl-N-5-chloro-6-chromanecarbohydrazide: Known for its higher larvicidal activities.
2,3-dimethoxybenzamides: Exhibits antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamides: Known for their metal chelating activity.
These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of N’-(tert-butyl)-3-methoxy-2-methyl-n’-(3-methylbenzoyl)benzohydrazide in its applications and reactivity.
Eigenschaften
IUPAC Name |
N'-tert-butyl-3-methoxy-2-methyl-N'-(3-methylbenzoyl)benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-14-9-7-10-16(13-14)20(25)23(21(3,4)5)22-19(24)17-11-8-12-18(26-6)15(17)2/h7-13H,1-6H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUYORZAQRQNFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
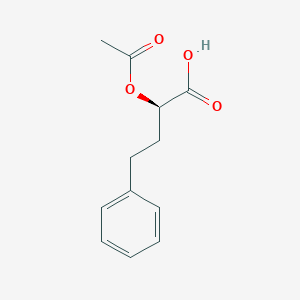
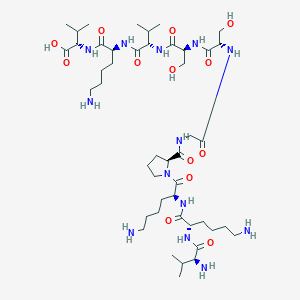

![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
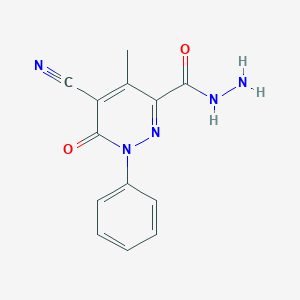
![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)
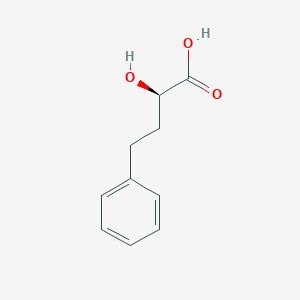
![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)
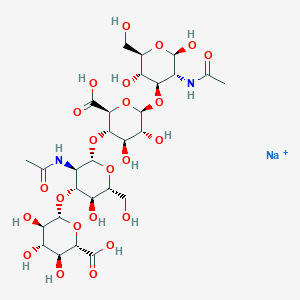

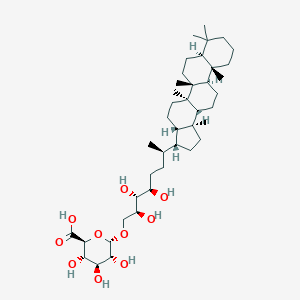
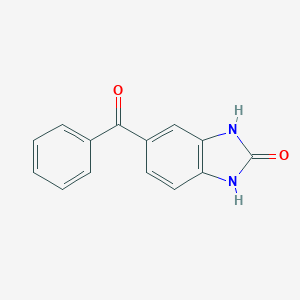
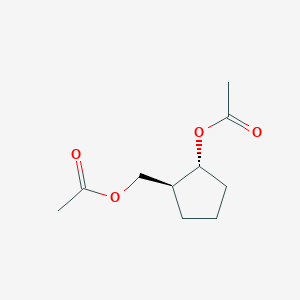
![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B117173.png)
